Dodecane, 6,7-dimethyl

Description

Contextualization within Branched Alkane Chemistry Research

Branched alkanes, hydrocarbons with the general formula CnH2n+2, are fundamental to organic chemistry and various industrial applications. lumenlearning.comwou.edu Research in this area often focuses on how branching affects the physical and chemical properties of these molecules. For instance, increased branching typically lowers the boiling point of an alkane due to a decrease in surface area and intermolecular London dispersion forces. masterorganicchemistry.comlibretexts.org Conversely, highly branched, more symmetrical alkanes can have higher melting points because they pack more efficiently into a crystal lattice. masterorganicchemistry.com

From a thermodynamic standpoint, branched alkanes are generally more stable than their straight-chain counterparts. nih.govwikipedia.org This increased stability is attributed to a combination of factors, including electronic effects and steric interactions. researchgate.net Dodecane (B42187), 6,7-dimethyl, with its two methyl groups positioned centrally on a twelve-carbon chain, represents a symmetrically branched isomer. Its study could provide valuable data points for refining predictive models of alkane properties.

Research Significance of Dodecane, 6,7-dimethyl in Contemporary Chemical Science

The research significance of a particular branched alkane is often tied to its potential applications. For example, various isomers of dodecane are key components in surrogate mixtures for jet fuels, where they are used to model the combustion behavior of complex fuel compositions. researchgate.netepa.govmdpi.com While n-dodecane is a common choice, highly branched isomers like isododecane (2,2,4,6,6-pentamethylheptane) are also studied to represent different fuel characteristics. researchgate.net

Given the symmetrical nature of its branching, this compound could serve as a useful model compound for fundamental studies in combustion kinetics, spectroscopy, and computational chemistry. However, a thorough review of existing literature indicates that it has not been a focus of such research to date.

Overview of Key Research Domains for this compound

Currently, there are no established key research domains for this compound due to a lack of dedicated studies. Based on research into similar branched alkanes, potential areas of investigation would include its use as a fuel surrogate, a component in lubricant formulations, or as a reference compound in analytical chemistry.

Current Research Gaps and Future Academic Trajectories for this compound Studies

The most significant finding regarding this compound is the profound gap in the scientific literature. While basic identifiers and computed properties are available in chemical databases, there is a dearth of experimental and theoretical research specifically focused on this isomer.

Future academic trajectories for the study of this compound could involve:

Synthesis and Purification: Development and reporting of a high-yield synthesis method for this compound would be the first step to enable further research.

Thermophysical Property Measurement: Experimental determination of its melting point, boiling point, density, viscosity, and other thermodynamic properties would provide valuable data for structure-property relationship models.

Spectroscopic Characterization: Detailed analysis using NMR, IR, and mass spectrometry would provide a definitive spectroscopic signature for this compound.

Combustion Studies: Investigation of its combustion characteristics, such as ignition delay times and flame speed, could assess its suitability as a fuel surrogate component.

Computational Modeling: Quantum mechanical calculations could predict its conformational landscape, bond energies, and reaction pathways, providing insights that could guide experimental work. mdpi.comchemrxiv.org

Biomarker Potential: Research into related isomers like 4,6-dimethyldodecane, which has been identified as a potential biomarker, suggests that exploring the biological presence and activity of 6,7-dimethyldodecane could be a fruitful avenue of research.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H30 | PubChem nih.gov |

| Molecular Weight | 198.39 g/mol | PubChem nih.gov |

| IUPAC Name | 6,7-dimethyldodecane | PubChem nih.gov |

| CAS Number | 20904-59-0 | PubChem nih.gov |

| Computed XLogP3 | 7.2 | PubChem nih.gov |

| Kovats Retention Index | 1316 (Semi-standard non-polar) | PubChem |

Interactive Data Table: Comparison of Dodecane Isomers Note: Data for this compound is largely unavailable and is noted as such.

| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| n-Dodecane | C12H26 | 216.3 | -9.6 |

| This compound | C14H30 | Data Unavailable | Data Unavailable |

| Isododecane (2,2,4,6,6-Pentamethylheptane) | C12H26 | 177 | -51 |

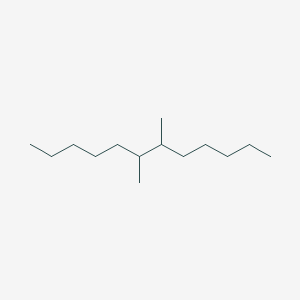

Structure

2D Structure

3D Structure

Properties

CAS No. |

20904-59-0 |

|---|---|

Molecular Formula |

C14H30 |

Molecular Weight |

198.39 g/mol |

IUPAC Name |

6,7-dimethyldodecane |

InChI |

InChI=1S/C14H30/c1-5-7-9-11-13(3)14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3 |

InChI Key |

VMMASAYFMGOBIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(C)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dodecane, 6,7 Dimethyl

Advanced Synthetic Strategies for Branched Alkanes Incorporating Dodecane (B42187), 6,7-dimethyl

The synthesis of branched alkanes like Dodecane, 6,7-dimethyl, can be broadly categorized into two main approaches: the isomerization of linear alkanes and the construction of the carbon skeleton from smaller precursor molecules.

One of the most commercially relevant methods for producing branched alkanes is the catalytic hydroisomerization of long-chain n-alkanes. mdpi.com In this process, n-dodecane is passed over a bifunctional catalyst, typically containing a noble metal (like platinum or palladium) on an acidic support (such as a zeolite), in the presence of hydrogen. researchgate.netresearchgate.net This process yields a mixture of iso-dodecanes, including various monomethyl and dimethyl isomers. The distribution of these isomers is highly dependent on the catalyst properties and reaction conditions.

Alternatively, this compound can be synthesized through coupling reactions that build the C14 backbone from smaller alkyl fragments. Classic methods such as the Wurtz and Grignard reactions, while having limitations, provide direct routes to specific branched alkanes if the appropriate starting materials are chosen. More advanced cross-coupling reactions, often employing transition metal catalysts, offer greater control and efficiency for the targeted synthesis of such structures.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound, whether through catalytic or non-catalytic means.

Catalytic Routes for this compound Synthesis

The hydroisomerization of n-dodecane over bifunctional catalysts is a well-studied process that can lead to the formation of 6,7-dimethyldodecane. The mechanism involves a series of steps on the catalyst surface. First, n-dodecane is dehydrogenated on the metal sites (e.g., Pt) to form a dodecene isomer. This olefin then migrates to an acidic site on the support (e.g., a Brønsted acid site on a zeolite), where it is protonated to form a secondary carbenium ion. This carbenium ion can then undergo skeletal rearrangement via a series of methyl and ethyl shifts to form more stable tertiary carbenium ions. The desired 6,7-dimethyldodecanyl carbenium ion, once formed, is then deprotonated to the corresponding iso-dodecene, which subsequently migrates back to a metal site and is hydrogenated to form 6,7-dimethyldodecane.

The selectivity towards di-branched isomers like 6,7-dimethyldodecane over mono-branched or cracked products is influenced by the balance between the metal and acid functions of the catalyst, the pore structure of the zeolite support, and the reaction conditions such as temperature and hydrogen pressure. mdpi.comrsc.org

| Catalyst System | Support | Typical Reaction Conditions | Key Findings on Isomer Distribution |

| Pt/ZSM-22 | ZSM-22 Zeolite | Temperature: 250-350°C, H₂ Pressure: 1-5 MPa | Favors mono-branched isomers due to its 10-membered ring pore structure. Di-branching is limited. |

| Pt/Y-Zeolite | Y-Zeolite | Temperature: 220-300°C, H₂ Pressure: 1-4 MPa | The larger pore structure allows for the formation of di-branched isomers, including 6,7-dimethyldodecane. researchgate.net |

| Ni-SAPO-11 | SAPO-11 | Temperature: 300-400°C, H₂ Pressure: 2-6 MPa | Offers a non-noble metal alternative, with selectivity towards iso-dodecanes. |

Non-Catalytic Pathways to this compound

While catalytic routes are dominant in industrial applications, classical organic reactions offer direct, albeit often lower-yielding, pathways to specific isomers like this compound.

A plausible non-catalytic synthesis could involve the Wurtz reaction . This reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize 6,7-dimethyldodecane, one could react two molecules of 1-bromo-2-methylhexane. However, the Wurtz reaction is often plagued by side reactions, such as elimination and the formation of symmetrical byproducts if a mixture of alkyl halides is used.

A more controlled approach would be the use of a Grignard reaction . A Grignard reagent, such as 2-methylhexylmagnesium bromide, could be prepared from 1-bromo-2-methylhexane. This reagent could then react with a suitable electrophile, such as 2-methylhexanal (B3058890), followed by dehydration and hydrogenation to yield the target alkane. A more direct coupling could be envisioned by reacting the Grignard reagent with a 2-methylhexyl halide in the presence of a suitable catalyst, such as a copper salt (Corey-House synthesis).

Stereoselective Synthesis Approaches Pertaining to this compound Isomers

This compound possesses two stereocenters at the C6 and C7 positions, meaning it can exist as a pair of diastereomers (meso and dl-pair) and, in the case of the dl-pair, as a pair of enantiomers. The stereoselective synthesis of a specific stereoisomer presents a significant challenge.

Modern asymmetric synthesis methodologies can be applied to control the stereochemistry of the vicinal dimethyl groups. For instance, a stereoselective coupling reaction could be employed. One could envision a strategy starting with a chiral building block, such as a stereochemically pure 2-methylhexanol, which can be obtained through enzymatic resolution or asymmetric synthesis. This chiral alcohol could then be converted to a suitable precursor for a coupling reaction.

Alternatively, a diastereoselective approach could be utilized where an achiral precursor is reacted under the influence of a chiral catalyst or auxiliary to favor the formation of one diastereomer over the other. For example, a stereoselective aldol (B89426) reaction between two 2-methylhexanal molecules, or a related enolate addition, could be designed to set the relative stereochemistry of the two methyl groups, followed by reduction of the resulting functional groups to afford the desired alkane stereoisomer. The development of catalysts for the stereoselective construction of vicinal stereocenters is an active area of research. rsc.org

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of alkanes to minimize environmental impact. chemijournal.comnih.gov In the context of this compound synthesis, several green strategies can be considered.

For catalytic hydroisomerization, the development of more robust and recyclable catalysts is a key goal. Using solid acid catalysts like zeolites is inherently greener than using corrosive and difficult-to-handle liquid acids. researchgate.net Research is also focused on replacing noble metal catalysts like platinum with more abundant and less toxic metals. mdpi.com Furthermore, optimizing reaction conditions to lower temperature and pressure requirements can significantly reduce energy consumption.

Theoretical and Computational Chemistry Studies of Dodecane, 6,7 Dimethyl

Quantum Chemical Calculations of Dodecane (B42187), 6,7-dimethyl Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule from first principles. For Dodecane, 6,7-dimethyl, these calculations would provide precise data on its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, key energetic properties such as the heat of formation, ionization potential, and electron affinity would be determined. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced coupled-cluster (CC) theories would be employed to achieve high accuracy. The choice of basis set, which describes the atomic orbitals, is also a critical factor in the precision of these calculations.

Table 1: Predicted Energetic Properties of Alkanes Using Quantum Chemical Methods (Note: This table is illustrative and based on typical values for similar long-chain alkanes, as specific data for 6,7-dimethyldodecane is not available in the literature.)

| Property | Typical Calculated Value Range (kcal/mol) | Computational Method Example |

|---|---|---|

| Heat of Formation (gas phase) | -80 to -120 | G4MP2 |

| Ionization Potential | 220 - 240 | CCSD(T) |

Molecular Dynamics Simulations for Conformational Analysis of this compound

Due to its flexible carbon backbone, this compound can exist in a multitude of spatial arrangements known as conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational space. By simulating the movement of atoms over time, MD can reveal the most stable conformations and the energy barriers between them. acs.org

An MD simulation of 6,7-dimethyldodecane would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent) and calculating the forces between atoms using a force field. The trajectory of the atoms would then be integrated over time, providing a dynamic picture of the molecule's conformational changes. Analysis of these trajectories would identify the predominant conformers and the timescales of their interconversion.

Elucidation of Reaction Pathways Involving this compound via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its combustion, pyrolysis, or atmospheric oxidation reactions.

By computationally modeling the interaction of 6,7-dimethyldodecane with reactants like oxygen or hydroxyl radicals, researchers can trace the step-by-step mechanism of the reaction. This provides insights into the formation of intermediates and final products, which is essential for understanding its chemical transformations.

Density Functional Theory (DFT) Applications in Studying this compound Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. tandfonline.comchemrxiv.org DFT can be used to calculate a variety of reactivity descriptors for this compound. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP), provide a quantitative measure of the molecule's reactivity. chemrxiv.org

The HOMO energy, for instance, is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The MEP map visually indicates the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic or nucleophilic attack.

Table 2: Conceptual DFT Reactivity Descriptors (Note: This table provides a general framework for the type of data that would be generated for 6,7-dimethyldodecane using DFT.)

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates propensity for electron donation |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity for electron acceptance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons |

Ab Initio Methods for Predicting Spectroscopic Signatures of this compound

Ab initio methods can be used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.

For this compound, calculating the vibrational frequencies using ab initio methods would yield a theoretical IR and Raman spectrum. Similarly, calculating the magnetic shielding of the atomic nuclei would produce a predicted NMR spectrum. These computational tools are essential for the structural elucidation of complex molecules.

Reaction Mechanisms and Kinetics of Dodecane, 6,7 Dimethyl

Detailed Investigations of Dodecane (B42187), 6,7-dimethyl Oxidation Pathways

The oxidation of alkanes is a complex process that varies significantly with temperature. For 6,7-dimethyldodecane, understanding these pathways is crucial for applications such as combustion and lubricant stability.

Low-Temperature Oxidation Kinetics of Dodecane, 6,7-dimethyl

At low temperatures (below approximately 800 K), the oxidation of branched alkanes like 6,7-dimethyldodecane proceeds through a free-radical chain mechanism initiated by the abstraction of a hydrogen atom. The presence of tertiary carbon atoms at the 6th and 7th positions in 6,7-dimethyldodecane makes these sites particularly susceptible to hydrogen abstraction due to the lower C-H bond dissociation energy compared to primary and secondary C-H bonds.

The initial step involves the formation of a tertiary alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical (ROO•). The subsequent intramolecular hydrogen transfer from a carbon atom within the alkyl chain to the peroxy radical group is a critical step that dictates the subsequent reaction pathways. This leads to the formation of a hydroperoxyalkyl radical (•QOOH). The •QOOH radical can then undergo further reactions, including cyclization to form cyclic ethers or reaction with another oxygen molecule, leading to chain branching and autoignition.

High-Temperature Oxidation Mechanisms of this compound

At high temperatures (above approximately 1000 K), the oxidation mechanism of 6,7-dimethyldodecane shifts. The initial C-C bond cleavage becomes a more dominant initiation step alongside C-H bond fission. The resulting smaller alkyl radicals undergo rapid oxidation.

Pyrolysis and Thermal Decomposition Kinetics of this compound

Pyrolysis, or thermal cracking, involves the decomposition of a compound by heat in the absence of an oxidizing agent. For 6,7-dimethyldodecane, this process leads to the formation of a complex mixture of smaller alkanes and alkenes. The reaction proceeds via a free-radical mechanism.

The initiation step involves the homolytic cleavage of a C-C bond, which has a lower bond energy than a C-H bond. In 6,7-dimethyldodecane, the C-C bond between the two tertiary carbons (C6-C7) is a likely point of initial scission, as are the bonds adjacent to the methyl groups. This initial cleavage results in the formation of two alkyl radicals.

These radicals can then undergo a series of reactions, including:

β-scission: The radical cleaves at the C-C bond beta to the radical center, producing an alkene and a smaller alkyl radical. This is a major pathway for the formation of smaller olefins.

Hydrogen abstraction: A radical abstracts a hydrogen atom from another molecule, propagating the chain reaction.

Isomerization: The radical rearranges to a more stable isomer.

Termination: Two radicals combine to form a stable molecule.

Isomerization Mechanisms of this compound and Related Branched Alkanes

Isomerization is a key process for improving the properties of alkanes, particularly for fuel applications. It involves the rearrangement of the carbon skeleton to form isomers with different branching.

Catalytic Isomerization Studies

The isomerization of long-chain alkanes like dodecane is typically carried out using bifunctional catalysts, which possess both a metallic function for hydrogenation/dehydrogenation and an acidic function for skeletal rearrangement. Platinum supported on an acidic material, such as a zeolite, is a common catalytic system.

The reaction mechanism involves the following steps:

Dehydrogenation: The alkane is dehydrogenated on the metal sites (e.g., platinum) to form an alkene.

Protonation: The alkene migrates to an acid site on the support and is protonated to form a carbenium ion.

Isomerization: The carbenium ion undergoes skeletal rearrangement to a more branched isomer. This can occur through a series of methyl and ethyl shifts.

Deprotonation: The isomerized carbenium ion is deprotonated to form a branched alkene.

Hydrogenation: The branched alkene migrates back to a metal site and is hydrogenated to the final branched alkane product.

Studies on the hydroisomerization of n-dodecane and n-hexadecane over various zeolite catalysts provide insights into the expected behavior for 6,7-dimethyldodecane. The product selectivity between mono- and di-branched isomers, as well as cracking products, is highly dependent on the catalyst properties (e.g., pore size, acidity) and reaction conditions. researchgate.netrsc.org

Table 1: Performance of Different Catalysts in the Hydroisomerization of n-Hexadecane Data for n-hexadecane is presented as an analogue for long-chain branched alkane isomerization.

| Catalyst | Temperature (°C) | Conversion (%) | Isomer Selectivity (%) | Cracking Selectivity (%) | Reference |

| Pt/H-Beta | 260 | 85 | 80 | 15 | researchgate.net |

| Pt/SAPO-11 | 340 | 80 | >90 | <10 | researchgate.net |

| Pt/ZSM-22 | 320 | 90 | 70 | 25 | researchgate.net |

| Pt/ZSM-23 | 320 | 75 | 85 | 10 | researchgate.net |

This table is based on data from analogous compounds and is for illustrative purposes.

Acid-Catalyzed Isomerization Research

Isomerization can also be catalyzed by strong liquid acids or solid acid catalysts without a metal function, although this often leads to more cracking and side reactions. The mechanism is similar in that it proceeds through carbenium ion intermediates. The initial formation of the carbenium ion from the alkane is the rate-limiting step and typically requires a very strong acid.

In the context of 6,7-dimethyldodecane, acid-catalyzed isomerization would likely lead to a mixture of other dimethyl- and ethyl-substituted dodecane isomers. The distribution of these isomers would be governed by the relative stabilities of the intermediate carbenium ions. The process is often accompanied by disproportionation and cracking reactions, which reduce the selectivity to the desired isomerized products. Research in this area focuses on developing more selective acid catalysts that can promote isomerization while minimizing these unwanted side reactions.

Radical Reaction Pathways Involving this compound

Radical reactions of alkanes are fundamental to processes like combustion and halogenation. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgsrmist.edu.in

General Mechanism of Radical Reactions:

Initiation: The reaction begins with the formation of radicals, typically through the homolytic cleavage of a bond by heat or light. For instance, a halogen molecule (X₂) can be split into two halogen radicals (2X•) by UV radiation. chemistrystudent.com

Propagation: These highly reactive radicals then react with the alkane molecule. In the case of 6,7-dimethyldodecane, a radical can abstract a hydrogen atom to form an alkyl radical. This is the product-determining step. libretexts.org The resulting alkyl radical is then free to react with another molecule, propagating the chain. chemistrystudent.com

Termination: The reaction ceases when two radicals combine to form a non-radical species. srmist.edu.in

The structure of 6,7-dimethyldodecane, featuring two tertiary carbon atoms (at the 6th and 7th positions), is crucial to its reactivity. The stability of the resulting alkyl radical is a key factor in determining the site of hydrogen abstraction. The order of stability for alkyl radicals is tertiary > secondary > primary. srmist.edu.in Consequently, the tertiary hydrogens on the 6th and 7th carbons of 6,7-dimethyldodecane are preferentially abstracted during a radical reaction. srmist.edu.in

For example, in a free-radical bromination reaction, the bromine radical (Br•) will selectively attack the C-H bond at the 6th or 7th position due to the formation of a more stable tertiary radical. transformationtutoring.com While chlorination is generally less selective than bromination, a preference for the tertiary position is still observed. wikipedia.orgyoutube.com

The combustion of dodecane isomers, which is a high-temperature radical process, involves the initial abstraction of hydrogen atoms, followed by a complex series of reactions including C-C bond scission and oxidation. Reduced chemical mechanisms for n-dodecane combustion have been developed and can serve as a basis for understanding the breakdown of its branched isomers. llnl.govcornell.edu Studies comparing iso-dodecane with n-dodecane have shown that the branched isomer can be less reactive under certain conditions. researchgate.net

Table 1: General Bond Dissociation Energies (BDEs) for C-H Bonds in Alkanes

| Bond Type | Example | Bond Dissociation Energy (kJ/mol) |

| Primary (1°) | CH₃-H | 439 |

| Secondary (2°) | CH₃CH₂-H | 423 |

| Tertiary (3°) | (CH₃)₃C-H | 410 |

This table illustrates the relative weakness of tertiary C-H bonds, making them more susceptible to cleavage in radical reactions.

Photochemical Reactions of this compound

Photochemical reactions are initiated by the absorption of light. youtube.com For alkanes, which lack strong chromophores, these reactions typically require high-energy ultraviolet (UV) radiation and often involve a photosensitizer or a reactant that absorbs light, such as a halogen. savemyexams.comlibretexts.org

A primary example of a photochemical reaction involving alkanes is free-radical halogenation, as mentioned previously. The initiation step, the cleavage of the halogen-halogen bond, is driven by UV light. libretexts.orgunacademy.com

Mechanism of Photochemical Halogenation:

Initiation: Cl₂ + UV light → 2Cl•

Propagation:

Cl• + R-H (6,7-dimethyldodecane) → H-Cl + R• (6,7-dimethyldodecyl radical)

R• + Cl₂ → R-Cl (chloro-6,7-dimethyldodecane) + Cl•

Termination:

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

The reaction leads to the substitution of hydrogen atoms with halogen atoms. savemyexams.com Given the structure of 6,7-dimethyldodecane, photochemical halogenation would preferentially yield products where the halogen is attached to the 6th or 7th carbon, due to the higher stability of the intermediate tertiary radical.

Direct photolysis of alkanes, which would involve the breaking of C-C or C-H bonds by direct absorption of UV light, requires very high-energy photons (short wavelengths) and is less common under typical laboratory conditions. rsc.org The combustion of alkanes can also be influenced by light, but this is a more complex process involving numerous radical species. wikipedia.org

Spectroscopic and Advanced Analytical Methodologies in Research on Dodecane, 6,7 Dimethyl

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dodecane (B42187), 6,7-dimethyl

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules, including saturated hydrocarbons like Dodecane, 6,7-dimethyl.

While one-dimensional ¹H and ¹³C NMR provide fundamental information, the complexity of even simple derivatives of this compound necessitates the use of multidimensional NMR techniques for complete structural assignment. mdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the connectivity of the carbon skeleton and attached functional groups.

For a hypothetical hydroxylated derivative, 7-methyl-dodecan-6-ol, these techniques would be crucial for pinpointing the exact location of the hydroxyl group.

COSY: Would reveal the coupling between protons on adjacent carbons, for instance, showing the correlation between the proton on C6 and the protons on C5 and C7.

HSQC: Would correlate each proton signal with the carbon to which it is directly attached, definitively assigning the chemical shifts of the carbon atoms in the dodecane chain.

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is often challenging for long-chain alkanes with similar chemical environments for many of their nuclei. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 / C12 | 0.88 (t) | 14.1 |

| C2 / C11 | 1.27 (m) | 22.7 |

| C3 / C10 | 1.27 (m) | 29.3 |

| C4 / C9 | 1.27 (m) | 26.8 |

| C5 / C8 | 1.27 (m) | 33.4 |

| C6 / C7 | 1.5 (m) | 37.0 |

| CH₃ at C6/C7 | 0.86 (d) | 14.5 |

Note: These are predicted values based on standard increments and may vary in experimental conditions. t = triplet, d = doublet, m = multiplet.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing kinetic and mechanistic insights. For reactions involving this compound, such as catalytic cracking or oxidation, in-situ NMR can be employed to observe the formation of intermediates and final products directly in the reaction mixture. This technique is powerful for understanding reaction pathways and for optimizing reaction conditions to favor the formation of desired products. For instance, in a controlled oxidation reaction, one could monitor the disappearance of the signals corresponding to the starting alkane and the appearance of new signals corresponding to alcohols, ketones, or carboxylic acids formed at different positions along the chain.

Vibrational Spectroscopy (IR, Raman) for Studying Molecular Vibrations and Conformational States of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For a flexible molecule like this compound, these techniques can provide information about its conformational states and the presence of specific functional groups.

The IR and Raman spectra of this compound would be dominated by C-H stretching and bending vibrations.

C-H Stretching: Strong bands in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of symmetric and asymmetric stretching of the CH₂, and CH₃ groups.

C-H Bending: Vibrations in the 1470-1450 cm⁻¹ region correspond to the scissoring of CH₂ groups, while bands around 1375 cm⁻¹ are indicative of the symmetric bending of CH₃ groups. The presence of the two methyl groups at C6 and C7 might lead to a distinct doublet in this region.

Rocking and Twisting: The region between 1350 and 720 cm⁻¹ contains a complex series of bands arising from the rocking, wagging, and twisting motions of the methylene (B1212753) groups in the long alkyl chain.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. nih.govoatext.com Comparing experimental spectra with calculated spectra can help in identifying the most stable conformers of the molecule in the gas or liquid phase.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Alkanes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Strong | Strong |

| C-H Bend (CH₂) | 1450 - 1470 | Medium | Medium |

| C-H Bend (CH₃) | 1370 - 1380 | Medium | Medium |

| C-C Stretch | 800 - 1200 | Weak | Strong |

| CH₂ Rocking | ~720 | Medium | Weak |

Mass Spectrometry Applications for Identification of this compound Reaction Products and Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for identifying the products and intermediates of chemical reactions involving this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For reaction products of this compound, HRMS would be critical in distinguishing between different products that may have the same nominal mass but different elemental formulas. For example, the introduction of an oxygen atom (e.g., hydroxylation) versus the loss of two hydrogen atoms (e.g., dehydrogenation) can be unambiguously identified through the precise mass difference.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. nih.gov This technique is invaluable for structural elucidation, as the fragmentation pattern is characteristic of the molecule's structure. researchgate.net For this compound, electron ionization (EI) would likely lead to extensive fragmentation of the alkyl chain. The fragmentation would be expected to occur preferentially at the branching points (C6 and C7), leading to the formation of stable carbocations. The analysis of these fragment ions allows for the reconstruction of the original molecule's structure.

In the context of reaction product analysis, MS/MS can be used to identify the position of functional groups. For instance, the fragmentation pattern of a hydroxylated derivative would differ significantly depending on the position of the -OH group, allowing for the differentiation of various isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

| 198 | [C₁₄H₃₀]⁺ (Molecular Ion) |

| 169 | [C₁₂H₂₅]⁺ |

| 155 | [C₁₁H₂₃]⁺ |

| 141 | [C₁₀H₂₁]⁺ |

| 99 | [C₇H₁₅]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (likely base peak) |

| 43 | [C₃H₇]⁺ |

Note: The fragmentation pattern is a prediction based on the typical behavior of branched alkanes under electron ionization.

Chromatographic Techniques for Separation and Quantification of this compound in Complex Research Matrices

Chromatographic methods are fundamental to the separation of this compound from intricate matrices like crude oil, diesel fuel, and environmental samples. The choice of technique depends on the complexity of the sample and the required level of detail in the analysis.

Gas chromatography (GC) is a primary tool for the analysis of volatile and semi-volatile hydrocarbons, including branched alkanes. The development of a robust GC method is crucial for achieving the necessary resolution to separate this compound from other isomers and the bulk hydrocarbon matrix.

Key to the separation is the choice of the capillary column's stationary phase. Non-polar stationary phases, such as 100% dimethylpolysiloxane (e.g., DB-1, OV-101, SE-30) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5), are commonly employed for hydrocarbon analysis. nist.gov The elution order of branched alkanes is generally related to their boiling points and molecular structure. Generally, branched alkanes will have shorter retention times than their straight-chain counterparts with the same carbon number. frontiersin.org

Effective method development also involves optimizing the temperature program of the GC oven. A typical program starts at a low initial temperature to separate volatile components, followed by a gradual ramp to a higher final temperature to elute heavier compounds in a reasonable time.

Table 1: Typical GC Parameters for Branched Alkane Analysis

| Parameter | Value/Type | Purpose |

| Column | ||

| Stationary Phase | Non-polar (e.g., DB-1, DB-5) | Provides separation based on boiling point and molecular shape. |

| Dimensions | 30-100 m length, 0.25 mm ID, 0.25 µm film thickness | Long columns enhance resolution of closely eluting isomers. |

| Temperatures | ||

| Injector | 250-300 °C | Ensures rapid vaporization of the sample. |

| Detector (FID) | 280-320 °C | Prevents condensation and ensures stable detector response. |

| Oven Program | e.g., 50 °C (2 min), ramp 5 °C/min to 300 °C (10 min) | Separates a wide range of hydrocarbons by boiling point. |

| Carrier Gas | ||

| Type | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Flow Rate | 1-2 mL/min (constant flow) | Maintains optimal separation efficiency. |

| Detector | ||

| Type | Flame Ionization Detector (FID) | Provides high sensitivity and a wide linear range for hydrocarbons. |

This table represents typical starting conditions for method development; specific parameters may vary based on the sample matrix and analytical goals.

For exceptionally complex samples like diesel fuel or crude oil, one-dimensional GC may not provide sufficient resolving power to separate all components. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity. dlr.denih.govoup.com In GC×GC, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled via a modulator. dlr.deacs.org

This technique produces a structured two-dimensional chromatogram where compounds are grouped by chemical class. dlr.de For example, a common setup for fuel analysis couples a non-polar primary column to a more polar secondary column, which can separate aliphatic and aromatic hydrocarbons into distinct regions of the chromatogram. nih.govoup.com Branched alkanes like this compound would appear in the iso-alkane region of the GC×GC plot. dlr.deacs.org This powerful separation allows for a much more detailed characterization of complex hydrocarbon mixtures than is possible with single-column GC. dlr.deacs.org

The use of a flame ionization detector (FID) or a mass spectrometer as the detector allows for both quantification and identification of the separated compounds. dlr.deacs.org GC×GC has been successfully applied to the detailed analysis of various fuels, including diesel and synthetic fuels, enabling the separation of hydrocarbon groups and even individual components. dlr.denih.gov

Hyphenated Techniques (e.g., GC-MS, GC-IR) for Comprehensive Analysis of this compound

While GC provides separation, coupling it with a spectroscopic detector is essential for positive identification.

Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for the analysis of compounds like this compound. As the separated components elute from the GC column, they enter the mass spectrometer, which provides information about their mass-to-charge ratio.

The electron ionization (EI) mass spectrum of a branched alkane is characterized by a series of fragment ions. whitman.edu The molecular ion (M+) peak for branched alkanes can be weak or even absent, especially in highly branched structures. whitman.edu However, the fragmentation pattern provides crucial structural clues. Preferential cleavage occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations. whitman.edu For 6,7-dimethyldodecane (C₁₄H₃₀), fragmentation would be expected to occur at the C₆-C₇ bond. The loss of the largest alkyl fragment at the branch point is typically favored. whitman.edu The resulting fragment ions can help to pinpoint the location of the methyl groups. Distinguishing between different isomers by mass spectrometry alone can be challenging, as they often produce similar fragments. researchgate.net Therefore, combining the mass spectral data with the GC retention index is critical for a confident identification. researchgate.netresearchgate.net In some cases, multiple reaction monitoring (MRM) on a tandem mass spectrometer can be used to discriminate between co-eluting isomers. osti.gov

Gas chromatography-infrared spectroscopy (GC-IR) is a less common but still valuable technique. It provides information about the functional groups present in a molecule. While alkanes have relatively simple infrared spectra, the positions and shapes of the C-H stretching and bending vibrations can sometimes provide information about the branching of the carbon skeleton.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Principle | Information Provided | Strengths | Limitations |

| GC-FID | Separation by boiling point and interaction with stationary phase; detection by flame ionization. | Retention time, quantification. | Robust, high sensitivity for hydrocarbons, quantitative. | Limited identification capabilities. |

| GC×GC-FID | Two-dimensional separation based on different column selectivities. | Enhanced separation of complex mixtures, structured chromatograms. | Superior resolving power for complex matrices. dlr.deoup.com | More complex instrumentation and data analysis. |

| GC-MS | Separation by GC, followed by ionization and mass analysis of fragments. | Retention time, molecular weight (sometimes), and structural information from fragmentation patterns. whitman.edu | Definitive identification of compounds. researchgate.net | Isomers can have similar mass spectra. researchgate.net |

Environmental Chemistry and Biogeochemical Cycling Research of Dodecane, 6,7 Dimethyl

Atmospheric Degradation Mechanisms and Kinetics of Dodecane (B42187), 6,7-dimethyl

The primary sink for volatile organic compounds (VOCs) like Dodecane, 6,7-dimethyl in the atmosphere is through chemical reactions with oxidants. The kinetics of these reactions determine the atmospheric lifetime of the compound.

Reactions with Hydroxyl Radicals (OH)

The gas-phase reaction with photochemically produced hydroxyl (OH) radicals is the most significant atmospheric loss process for alkanes. researchgate.net The reaction proceeds via hydrogen abstraction from a C-H bond to form a water molecule and an alkyl radical, which then participates in further atmospheric reactions.

The rate of this reaction is highly dependent on the structure of the alkane. This compound possesses two tertiary C-H bonds (at the 6th and 7th carbon atoms), which are significantly weaker than the secondary and primary C-H bonds that dominate linear alkanes. Abstraction of these tertiary hydrogens is much faster.

While direct experimental kinetic data for this compound is not available, Structure-Activity Relationship (SAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows), can provide reliable estimates. epa.govchemistryforsustainability.org These models calculate the total OH reaction rate constant by summing the rate constants for H-abstraction from all primary, secondary, and tertiary C-H groups.

Table 1: Estimated Atmospheric Degradation Data for this compound

| Parameter | Estimated Value | Unit | Method |

|---|---|---|---|

| OH Radical Reaction Rate Constant | 1.89 x 10⁻¹¹ | cm³/molecule-sec | AOPWIN™ (SAR) |

| Atmospheric Half-Life (t½) | ~10.2 hours | - | AOPWIN™ (assuming [OH] = 1.5 x 10⁶ molecules/cm³) |

Data estimated using quantitative structure-activity relationship (QSAR) models like the US EPA's EPI Suite™. epa.govepisuite.devregulations.gov

This estimated half-life indicates that this compound is readily degraded in the atmosphere and is unlikely to undergo long-range atmospheric transport.

Reactions with Ozone (O₃) and Nitrate (B79036) Radicals (NO₃)

Ozone (O₃): Alkanes are saturated hydrocarbons and lack double or triple bonds, which are the reactive sites for ozone. Therefore, the reaction rate of this compound with ozone is negligible under typical atmospheric conditions.

Nitrate Radicals (NO₃): The nitrate radical is a significant atmospheric oxidant during nighttime. While it can react with some alkanes, the reaction rates are generally much slower than with hydroxyl radicals. researchgate.net SAR models like AOPWIN™ suggest that the reaction with nitrate radicals is not an important atmospheric loss process for this compound compared to its rapid daytime degradation by OH radicals. epa.gov

Microbial Degradation Pathways and Enzymatic Mechanisms for this compound

Microbial degradation is a key process for removing alkanes from soil and water environments. The structure of the alkane, particularly branching, plays a critical role in the pathways and efficiency of its biotransformation. researchgate.net

Aerobic Biotransformation Studies

Under aerobic conditions, the initial step in alkane degradation is the oxidation of the hydrocarbon, typically catalyzed by oxygenase enzymes. researchgate.net For a branched alkane like this compound, several pathways are plausible, although specific studies on this isomer are lacking. Based on research on other branched alkanes, the following mechanisms are likely. frontiersin.orgnih.gov

Terminal Oxidation: The most common pathway for n-alkanes involves the oxidation of a terminal methyl group by an alkane monooxygenase (AlkB) or a cytochrome P450 hydroxylase. researchgate.net This produces a primary alcohol (6,7-dimethyl-1-dodecanol), which is subsequently oxidized by alcohol and aldehyde dehydrogenases to a fatty acid (6,7-dimethyldodecanoic acid). This fatty acid can then enter the β-oxidation cycle.

Subterminal Oxidation: The presence of tertiary carbons offers an alternative site for initial enzymatic attack. A cytochrome P450 monooxygenase could hydroxylate one of the tertiary carbons to produce a tertiary alcohol (6-hydroxy-6,7-dimethyldodecane or 7-hydroxy-6,7-dimethyldodecane).

Diterminal (ω) Oxidation: Some microorganisms can oxidize both ends of an alkane molecule, leading to the formation of a dicarboxylic acid (6,7-dimethyldodecanedioic acid). researchgate.net

The internal dimethyl branching at the center of the carbon chain may present a challenge for complete metabolism via the standard β-oxidation pathway, a phenomenon known as metabolic stalling. This could potentially lead to the accumulation of intermediate metabolites. researchgate.net

Anaerobic Biotransformation Research

In the absence of oxygen, many microorganisms can utilize alternative electron acceptors like sulfate (B86663) or nitrate for alkane degradation. awi.de The primary mechanism for anaerobic activation of alkanes is not oxidation but rather an addition reaction.

For n-alkanes, the most well-documented pathway involves the addition of the alkane to the double bond of fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase. awi.de This results in the formation of an alkylsuccinate. It is inferred that this compound would be activated by a similar mechanism. The addition would likely occur at a subterminal carbon atom adjacent to the methyl branches, forming a substituted dodecylsuccinic acid derivative. This initial product is then further metabolized through a modified β-oxidation pathway involving carbon-skeleton rearrangement. awi.de

Fate and Transport Modeling of this compound in Environmental Systems

Fate and transport models, such as multimedia fugacity models, use the physical and chemical properties of a substance to predict its distribution and persistence in the environment. lbl.gov As experimental data for this compound is scarce, these properties are typically estimated using QSAR models. nih.govresearchgate.net The US EPA's EPI Suite™ provides widely used tools for this purpose. epa.gov

Table 2: Estimated Physicochemical and Environmental Fate Properties of this compound

| Property | Estimated Value | Unit | Significance in Fate and Transport |

|---|---|---|---|

| Molecular Weight | 198.39 | g/mol | Influences diffusion and transport rates. |

| Log Kₒₗ (Octanol-Water Partition Coeff.) | 7.39 | - | High value indicates a strong tendency to adsorb to soil organic carbon and lipids in biota (bioaccumulation). |

| Water Solubility | 0.0016 | mg/L | Very low solubility limits its concentration in the aqueous phase and promotes partitioning to sediment. |

| Vapor Pressure | 0.043 | mmHg | Moderate volatility suggests it can partition into the atmosphere from soil and water surfaces. |

| Henry's Law Constant | 2.19 x 10³ | atm·m³/mol | High value indicates a strong tendency to volatilize from water to air. |

| Soil Adsorption Coefficient (Koc) | 2.62 x 10⁴ | L/kg | High value indicates it will be largely immobile in soil and will be strongly adsorbed to sediment in aquatic systems. |

Data estimated using QSAR models like the US EPA's EPI Suite™ (KOWWIN™, WSKOWWIN™, MPBPWIN™, HENRYWIN™, KOCWIN™). chemistryforsustainability.orgepisuite.devregulations.gov

Based on these estimated properties, a fate and transport model would predict the following behavior for this compound released into the environment:

Partitioning: Due to its very low water solubility and high Log Kₒₗ, the compound will strongly partition out of the water phase and into soil organic matter, sediments, and biological tissues.

Volatilization: Its moderate vapor pressure and high Henry's Law constant indicate that volatilization from surface water and moist soil surfaces will be a significant transport process, moving the chemical into the atmosphere.

Distribution: In a multimedia environment, this compound is expected to predominantly reside in soil and sediment, with a smaller fraction partitioning to the atmosphere. Its atmospheric lifetime is short due to rapid reaction with OH radicals. Due to strong adsorption, its potential to leach into groundwater is low.

Applications in Combustion Chemistry and Fuel Surrogate Research of Dodecane, 6,7 Dimethyl

Combustion Kinetics of Dodecane (B42187), 6,7-dimethyl as a Fuel Surrogate

The kinetic mechanism of alkane combustion can be broadly divided into high-temperature and low-temperature pathways. researchgate.net At high temperatures, the initial alkyl radicals tend to break down into smaller radicals and olefins. researchgate.net In contrast, the low-temperature mechanism involves the addition of molecular oxygen to the alkyl radicals, a process that is critical for understanding autoignition phenomena like engine knock. dtic.milresearchgate.net

Highly branched alkanes are a significant component of hydrocarbons in urban environments and their potential to form secondary organic aerosols (SOA) is an area of active research. copernicus.org The branching structure can influence the vapor pressure of the alkane and its oxidation products, as well as its ability to undergo autoxidation, which is a key process in SOA formation. copernicus.org

Ignition Delay Time Studies for Dodecane, 6,7-dimethyl and its Blends

Ignition delay time is a critical parameter in combustion, representing the time lag between the introduction of a fuel-air mixture to high temperature and pressure and the onset of combustion. For branched alkanes, the ignition delay is a complex function of temperature, pressure, and equivalence ratio.

Studies on similar highly branched alkanes, such as isooctane (B107328) and isododecane, have shown that branching significantly affects reactivity. bohrium.com At low-to-intermediate temperatures, highly branched alkanes exhibit a phenomenon known as the negative temperature coefficient (NTC) regime, where the ignition delay time increases with increasing temperature over a certain range. bohrium.comrpi.edu This behavior is attributed to the specific reaction pathways available in the low-temperature combustion of branched structures.

A comparison between isooctane (iC8) and isododecane (iC12) revealed a reactivity crossover, where under certain conditions in the NTC regime, the larger isododecane was less reactive than the smaller isooctane. bohrium.com It is plausible that this compound would exhibit similar complex ignition behaviors.

| Fuel Component | Pressure (atm) | Equivalence Ratio (Φ) | Temperature Range (K) | Key Observation |

| n-dodecane/air | 40, 60, 80 | 1.0, 2.0 | 775 - 1160 | Clear NTC behavior observed. rpi.edu |

| isooctane (iC8) vs. isododecane (iC12) | 15 | 1.0 | 650 - 1050 | Reactivity crossover in the NTC regime. bohrium.com |

Characterization of Combustion Byproducts and Pollutants from this compound Combustion

The combustion of all hydrocarbon fuels, including branched alkanes, produces byproducts, some of which are considered pollutants. chemistrystudent.comtutorchase.com The primary products of complete combustion are carbon dioxide (CO2) and water (H2O). libretexts.org However, incomplete combustion leads to the formation of carbon monoxide (CO) and soot (elemental carbon). chemistrystudent.comyoutube.com

Longer chain and branched alkanes have a higher tendency to undergo incomplete combustion compared to shorter chain alkanes, which can lead to increased soot formation. chemistrystudent.combyjus.com The structure of the fuel molecule plays a crucial role in the formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs). rsc.orgrsc.org The presence of branching can influence the initial fuel decomposition pathways, thereby affecting the types and concentrations of intermediates that lead to PAH and soot formation. rsc.org

Furthermore, at the high temperatures and pressures found in internal combustion engines, atmospheric nitrogen can react with oxygen to form nitrogen oxides (NOx), which are significant air pollutants and contribute to acid rain. chemistrystudent.comsavemyexams.com The presence of sulfur impurities in the fuel can also lead to the formation of sulfur dioxide (SO2). chemistrystudent.comyoutube.com

| Pollutant | Formation Process | Influencing Factors |

| Carbon Monoxide (CO) | Incomplete combustion due to insufficient oxygen. tutorchase.com | Air-fuel ratio, combustion temperature. |

| Soot (Carbon) | Incomplete combustion of long-chain and branched hydrocarbons. youtube.combyjus.com | Fuel structure, temperature, pressure. |

| Nitrogen Oxides (NOx) | Reaction of atmospheric nitrogen and oxygen at high temperatures. savemyexams.com | Peak combustion temperatures, residence time. |

| Sulfur Dioxide (SO2) | Combustion of sulfur-containing impurities in the fuel. chemistrystudent.com | Sulfur content of the fuel. |

Modeling of Combustion Processes Involving Branched Alkanes Represented by this compound

Modeling the combustion of large branched alkanes like this compound presents significant challenges due to the vast number of species and reactions involved. researchgate.netconsensus.app Computational Fluid Dynamics (CFD) is a powerful tool for simulating combustion processes, but it relies on accurate and computationally efficient chemical kinetic models. wikipedia.orgekb.egresearchgate.net

Developing detailed kinetic models for large hydrocarbons is complex, often involving thousands of species and reactions. consensus.app Therefore, researchers often use reduced or simplified mechanisms that capture the essential physics and chemistry of the combustion process. llnl.govmdpi.com These reduced models are crucial for practical simulations of internal combustion engines and gas turbines. mdpi.comercoftac.org

One approach to modeling the combustion of high molecular weight fuels is the functional group approach, where the fuel is represented by a collection of its constituent chemical groups. consensus.app This can simplify the kinetic model while retaining key structural information that influences combustion behavior. For this compound, this would involve representing its branched structure through appropriate functional groups.

Research on Knocking Phenomena Related to this compound as a Hydrocarbon Component

Engine knock, or "pinging," is a detrimental phenomenon in spark-ignition engines caused by the autoignition of the unburned fuel-air mixture ahead of the propagating flame front. stackexchange.com The tendency of a fuel to resist knock is quantified by its octane (B31449) rating.

Highly branched alkanes generally have higher octane ratings than their straight-chain counterparts. libretexts.orgstackexchange.com This is because the stable radical intermediates formed from branched alkanes are less prone to the rapid chain-branching reactions that lead to autoignition. stackexchange.comkhanacademy.org The stability of these radicals slows down the combustion process, preventing premature ignition. stackexchange.com

Given its highly branched structure, this compound would be expected to have a higher resistance to knock compared to n-dodecane. Research into the autoignition characteristics and ignition delay times of such compounds is fundamental to understanding and predicting their knocking behavior in engines. bohrium.com

Intermolecular Interactions and Phase Behavior Studies Involving Dodecane, 6,7 Dimethyl

Studies of Solution Behavior of Dodecane (B42187), 6,7-dimethyl in Multi-Component Systems

Conversely, its solubility in polar solvents like water is expected to be extremely low. libretexts.org The introduction of a non-polar molecule like 6,7-dimethyldodecane into a highly structured hydrogen-bonded network of water molecules would be energetically unfavorable. The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the weak van der Waals forces established between the alkane and water molecules. libretexts.org

Theoretical studies and data for other isomers of C14H30 or related alkanes in multi-component systems exist, but specific experimental data for 6,7-dimethyldodecane, such as excess molar volumes or activity coefficients at infinite dilution in various solvents, are not documented in publicly accessible databases. researchgate.netresearchgate.net

Research on Intermolecular Forces and Association Patterns of Dodecane, 6,7-dimethyl

Specific research detailing the intermolecular forces and association patterns of 6,7-dimethyldodecane is limited. However, the primary intermolecular forces at play in this compound are London dispersion forces, which are a type of van der Waals force. tutorchase.com These forces arise from temporary fluctuations in the electron distribution around the molecule, creating transient dipoles that induce dipoles in neighboring molecules.

The association patterns in liquid 6,7-dimethyldodecane would be characterized by a disordered arrangement of molecules interacting through these weak, non-directional dispersion forces. There are no significant polar functional groups present in the molecule, so stronger dipole-dipole interactions or hydrogen bonding are absent.

Phase Equilibria Research for Systems Containing this compound in Chemical Process Design

There is a notable lack of specific experimental data on the phase equilibria of systems containing 6,7-dimethyldodecane that would be directly applicable to chemical process design. Such data, including vapor-liquid equilibrium (VLE), liquid-liquid equilibrium (LLE), and solid-liquid equilibrium (SLE), are crucial for the design and optimization of separation processes like distillation, extraction, and crystallization.

While extensive thermodynamic data is available for other C14 hydrocarbons, such as n-tetradecane, and for various binary mixtures involving alkanes, these cannot be directly extrapolated to 6,7-dimethyldodecane due to the significant influence of molecular structure on phase behavior. chemeo.comnist.govnist.gov The branching in 6,7-dimethyldodecane would affect its volatility and interaction parameters with other components, leading to different phase diagrams compared to its linear isomer.

For chemical process design involving 6,7-dimethyldodecane, engineers would likely rely on predictive models, such as group contribution methods or equations of state, to estimate the required phase equilibrium data. However, the accuracy of these models would be enhanced by the availability of at least some experimental data for validation.

Adsorption and Surface Interaction Studies of this compound with Various Materials

Specific studies on the adsorption and surface interaction of 6,7-dimethyldodecane with various materials have not been extensively reported in the scientific literature. However, the adsorption behavior of similar long-chain alkanes has been investigated on various surfaces, such as metals and metal oxides. bohrium.comrsc.org

Generally, the adsorption of non-polar alkanes on surfaces is governed by weak van der Waals interactions. bohrium.com The nature of the surface (e.g., its polarity, roughness, and chemical composition) plays a critical role in the strength of these interactions. For instance, on non-polar surfaces, alkanes can form a well-organized adsorbed layer. On polar surfaces, the interactions are generally weaker.

The branched structure of 6,7-dimethyldodecane would likely influence its adsorption behavior compared to a linear alkane. The more compact shape might lead to a different packing density on a surface and could potentially hinder the formation of highly ordered monolayers. The specific orientation of the molecule upon adsorption would also be influenced by the steric hindrance of the methyl groups. Studies on modified carbon nanotubes have shown that surface functional groups can have a more significant impact on adsorption than surface area and pore volume. researchgate.net

Future Research Directions and Emerging Methodologies for Dodecane, 6,7 Dimethyl

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Dodecane (B42187), 6,7-dimethyl- Reactivity

Machine learning models, including tree-based ensemble methods like Gradient Boosting Regression, XGBoost, CatBoost, and LightGBM, are increasingly used to predict a wide range of molecular properties. arxiv.org These models can be trained on large datasets of known molecules to learn the complex, non-linear relationships between molecular structure and properties such as boiling point, melting point, and vapor pressure. arxiv.org For Dodecane, 6,7-dimethyl-, AI and ML could be employed to predict its thermochemical properties, which are crucial for understanding its behavior in various applications, such as in the development of jet fuel surrogates. wikipedia.org

The table below illustrates the types of data that could be generated and used for training machine learning models to predict the properties of this compound-.

| Property | Predicted Value | Method |

| Boiling Point | 234.5 °C | Group Contribution Method |

| Melting Point | -55.2 °C | Correlation with similar branched alkanes |

| Density | 0.775 g/cm³ | AI-based prediction from molecular structure |

| Viscosity | 2.1 cP at 20°C | Machine Learning Model (e.g., GPR) |

Table 1: Predicted Physicochemical Properties of this compound-

Development of Novel Analytical Techniques for In-Situ Monitoring of this compound- Transformations

Understanding the transformations of alkanes like this compound- in real-time and under relevant conditions is a significant analytical challenge. Novel analytical techniques are emerging that allow for in-situ monitoring, providing a dynamic view of chemical processes as they occur. researchgate.net

One of the key areas of development is in the in-situ detection of metabolites formed during the biodegradation of alkanes. frontiersin.orgnih.gov For instance, the detection of specific metabolites like alkylsuccinates can provide clear evidence of anaerobic alkane metabolism in subsurface environments. researchgate.netfrontiersin.orgnih.gov While not specific to this compound-, these techniques could be adapted to monitor its biodegradation, which is crucial for environmental remediation efforts.

Chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), remain a cornerstone for the analysis of complex hydrocarbon mixtures. proquest.com Recent advancements include the development of two-column GC-MS methods for the analysis of specific compounds in complex matrices, such as marine fuels. tandfonline.comtandfonline.com Such techniques could be invaluable for tracking the fate of this compound- in complex mixtures or during chemical reactions.

The table below outlines some of the advanced analytical techniques that could be applied to study this compound-.

| Analytical Technique | Application for this compound- | Information Gained |

| In-situ GC-MS | Monitoring of catalytic cracking reactions | Identification of reaction intermediates and products |

| Raman Spectroscopy | Analysis of phase transitions | Information on changes in molecular structure with temperature and pressure |

| Neutron Scattering | Study of molecular dynamics in solution | Understanding of solvent-solute interactions |

Table 2: Advanced Analytical Techniques for this compound-

Exploration of Sustainable and Bio-Inspired Synthesis Routes for Branched Alkanes like this compound-

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly processes. For branched alkanes like this compound-, this translates to exploring synthesis routes that utilize renewable feedstocks and employ greener catalytic methods.

One promising approach is the use of bio-inspired catalysts and metabolic engineering to produce alkanes from biological sources. nih.gov Microorganisms can be engineered to produce a variety of hydrocarbons, including alkanes and alkenes, from renewable starting materials like glucose. nih.govnih.gov While the direct synthesis of this compound- through biological pathways has not been reported, the underlying principles of metabolic engineering could potentially be applied to create novel biosynthetic routes to this and other branched alkanes. researchgate.net

Another area of active research is the development of new catalysts for the synthesis of highly branched alkanes from biomass-derived feedstocks. researchgate.netx-mol.net These chemocatalytic methods aim to convert bio-oils and other renewable materials into high-octane gasoline components, which are rich in branched alkanes. researchgate.net The upcycling of waste polyethylene (B3416737) into branched alkanes is another innovative and sustainable approach that is being explored. nih.gov

The table below summarizes some of the sustainable synthesis strategies that could be relevant for the production of branched alkanes.

| Synthesis Strategy | Feedstock | Key Advantages |

| Metabolic Engineering | Sugars, biomass | Renewable, potentially lower environmental impact |

| Catalytic Upgrading | Bio-oils, waste plastics | Utilization of waste streams, production of valuable chemicals |

| Fischer-Tropsch Synthesis | Syngas (from biomass) | Can produce a range of hydrocarbons, including branched alkanes |

Table 3: Sustainable Synthesis Routes for Branched Alkanes

Advanced Materials Characterization Utilizing this compound- as a Model Solvent or Precursor

Branched alkanes, due to their well-defined structures and properties, can serve as excellent model systems for studying more complex materials and phenomena. This compound-, with its specific branching pattern, could be a valuable tool in advanced materials characterization.

For instance, alkanes are often used as model solvents to study the hydrophobic effect and the behavior of molecules at interfaces. researchgate.net The interactions of water with alkanes, for example, are crucial for understanding a wide range of biological and chemical processes. researchgate.net this compound- could be used to investigate how branching affects these fundamental interactions.

Furthermore, alkanes can serve as precursors for the synthesis of advanced materials. For example, n-dodecane has been used in the preparation of microencapsulated phase change materials for thermal energy storage. techscience.com The unique structure of this compound- might lead to materials with novel properties. The decomposition of hydrocarbons on catalytic surfaces is also a key process in the growth of carbon nanotubes, and multiscale modeling is being used to understand these complex reactions. nih.gov

The table below lists potential applications of this compound- in materials science.

| Application Area | Role of this compound- | Potential Insights |

| Phase Change Materials | Core material in microcapsules | Influence of branching on thermal energy storage properties |

| Lubricant Additives | Base oil or additive component | Effect of molecular structure on friction and wear |

| Nanomaterial Synthesis | Solvent or precursor | Control over nanoparticle size and shape |

Table 4: this compound- in Advanced Materials Characterization

Multiscale Modeling Approaches for Comprehensive Understanding of this compound- Phenomena

To gain a comprehensive understanding of the behavior of molecules like this compound- from the atomic to the macroscopic scale, multiscale modeling approaches are essential. These methods combine different levels of theory and simulation to bridge the gap between the quantum mechanical behavior of electrons and the bulk properties of materials.

At the most fundamental level, quantum mechanical calculations can be used to determine the electronic structure and reactivity of this compound-. nih.gov This information can then be used to develop accurate force fields for classical molecular dynamics (MD) simulations. acs.org MD simulations, in turn, can be used to study the dynamic behavior of large ensembles of molecules, providing insights into properties like viscosity, diffusion, and phase behavior. acs.org

These molecular-level simulations can then be integrated into larger-scale models, such as computational fluid dynamics (CFD), to simulate the behavior of this compound- in engineering applications, such as in combustion engines or chemical reactors. nih.gov This multiscale approach allows for a more complete and predictive understanding of the entire lifecycle of a chemical, from its synthesis to its ultimate fate.

The table below provides an overview of different modeling techniques and their applicability to studying this compound-.

| Modeling Technique | Scale | Information Obtained |

| Quantum Mechanics (DFT) | Atomic | Electronic structure, reaction mechanisms |

| Molecular Dynamics (MD) | Molecular | Thermodynamic properties, transport properties |

| Coarse-Grained Modeling | Mesoscopic | Self-assembly, phase behavior |

| Computational Fluid Dynamics (CFD) | Macroscopic | Fluid flow, heat and mass transfer |

Table 5: Multiscale Modeling of this compound-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.